molecular formula C7H12INO3 B15260729 Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate

Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No.: B15260729
M. Wt: 285.08 g/mol
InChI Key: NEFRBOJEEOMOCQ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its biological activity and structural versatility . This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative. One common method is the reaction of 3-hydroxy-2-(methyl)pyrrolidine-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, acetonitrile), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., PCC, DMP), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2-(chloromethyl)pyrrolidine-1-carboxylate
  • Methyl 3-hydroxy-2-(bromomethyl)pyrrolidine-1-carboxylate
  • Methyl 3-hydroxy-2-(fluoromethyl)pyrrolidine-1-carboxylate

Uniqueness

Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and potential for radio-labeling in imaging studies. The iodine atom also influences the compound’s electronic and steric properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H12INO3

Molecular Weight

285.08 g/mol

IUPAC Name

methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C7H12INO3/c1-12-7(11)9-3-2-6(10)5(9)4-8/h5-6,10H,2-4H2,1H3

InChI Key

NEFRBOJEEOMOCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(C1CI)O

Origin of Product

United States

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